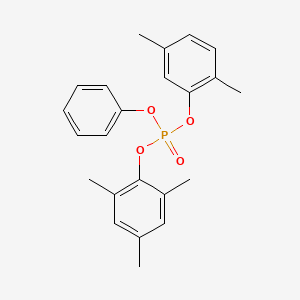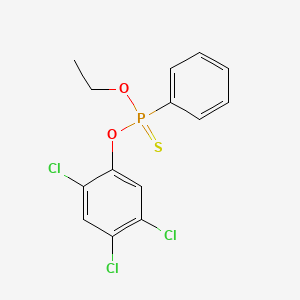
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is an organophosphorus compound known for its diverse applications in various fields This compound is characterized by its unique structure, which includes a phosphonothioic acid core bonded to phenyl, ethyl, and trichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with appropriate phenyl and trichlorophenyl compounds. One common method includes the esterification of phosphonothioic acid with phenol derivatives in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioate derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or trichlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonothioate and phosphonothioic acid derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug development.
Industry: It is used in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mecanismo De Acción
The mechanism of action of phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby affecting the biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Uniqueness
Phosphonothioic acid, phenyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
84872-45-7 |
|---|---|
Fórmula molecular |
C14H12Cl3O2PS |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
ethoxy-phenyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
Clave InChI |
QAGTXFPZQLTLGL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


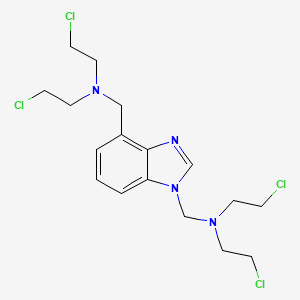


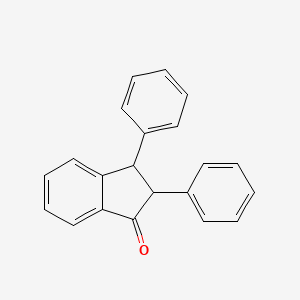
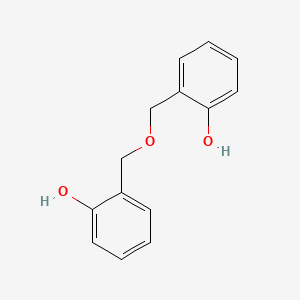


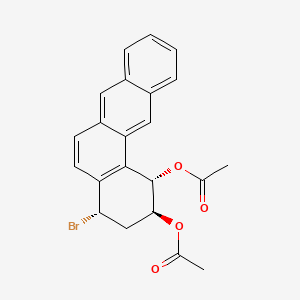
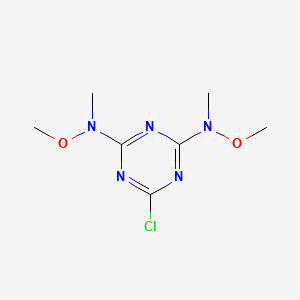
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
